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Compound of Interest

4,6-Dichloro-2-
Compound Name:
(Methylsulfonyl)pyrimidine

Cat. No.: B183250

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 4,6-Dichloro-2-
(methylsulfonyl)pyrimidine (CAS: 4489-34-3)

Executive Summary

4,6-dichloro-2-(methylsulfonyl)pyrimidine stands as a pivotal electrophilic scaffold in
modern synthetic chemistry, prized for its versatile reactivity. Its application spans the synthesis
of high-value compounds in both the pharmaceutical and agrochemical industries, where it
serves as a key building block for targeted therapeutics like kinase inhibitors and specialized
herbicides.[1] The strategic importance of this intermediate lies in the differential reactivity of its
two key functional sites: the chlorine atoms at the C4 and C6 positions and the methylsulfonyl
group at the C2 position. This distinct electronic profile allows for controlled, chemoselective
nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex
molecular architectures.[2][3]

This technical guide provides a comprehensive overview of the core physical, chemical, and
spectroscopic characteristics of 4,6-dichloro-2-(methylsulfonyl)pyrimidine. Authored from
the perspective of a senior application scientist, this document synthesizes literature data with
practical, field-proven insights. It includes detailed experimental protocols for characterization,
an analysis of its spectral features, and essential safety and handling guidelines tailored for
researchers, chemists, and drug development professionals.
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Molecular Structure and Synthetic Context
Core Structure and Reactivity

The utility of 4,6-dichloro-2-(methylsulfonyl)pyrimidine is intrinsically linked to its structure.
The pyrimidine ring is electron-deficient, a characteristic amplified by the presence of three
electron-withdrawing groups. This pronounced electrophilicity activates the ring for SNAr.

o C4/C6 Positions: The two chlorine atoms are excellent leaving groups, readily displaced by a
variety of nucleophiles.

e C2 Position: The methylsulfonyl group (sulfone) is also a competent leaving group,
particularly for anionic or sterically unbiased primary aliphatic amine nucleophiles.[2]

This duality in reactivity is the cornerstone of its synthetic value. As documented by Kiselyov et
al., reaction conditions can be fine-tuned to achieve selective substitution. For instance,
anilines and secondary aliphatic amines in the presence of a weak base preferentially displace
a chlorine atom, whereas deprotonated anilines or primary aliphatic amines tend to displace
the sulfone group.[2][4] This chemoselectivity allows for a programmed, sequential
functionalization of the pyrimidine core.

The typical synthesis of this compound involves the oxidation of its precursor, 4,6-dichloro-2-
(methylthio)pyrimidine (CAS: 6299-25-8), using oxidizing agents like meta-chloroperoxybenzoic
acid (m-CPBA) or Oxone®.[5][6]

Physicochemical Properties

A thorough understanding of the compound's physical properties is fundamental to its effective
use in synthesis, purification, and formulation.

Summary of Physical Properties
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Property Value Source(s)
CAS Number 4489-34-3 [1107]
Molecular Formula CsHaCI2N202S [11[7]
Molecular Weight 227.07 g/mol [1][6]

White to light yellow or orange
Appearance , _ [1][5]
crystalline powder/solid

Melting Point 118 -122°C [1][8]
N ) 402.3 °C at 760 mmHg
Boiling Point ) [5]
(Predicted)
Density ~1.6 g/cm?3 [1]

Soluble in common organic
. solvents (e.g.,
Solubility _ [5]
Dichloromethane, THF, Ethyl

Acetate)

Detailed Analysis of Properties

e Appearance: The compound is consistently reported as a white to off-white or yellowish
solid.[1][5] A pronounced yellow or orange hue may indicate the presence of impurities,
warranting purification (e.g., recrystallization or column chromatography) before use in
sensitive applications.

o Melting Point: The melting point is a critical indicator of purity.[9] Reported values for this
compound exhibit a slight variance, typically falling within the 118-122 °C range.[1][8] Some
sources report values as low as 117°C or as high as 131°C, which may reflect differences in
analytical methods or sample purity.[5] A sharp melting range (< 1°C) is indicative of high
purity, whereas a broad range suggests the presence of contaminants, which disrupt the
crystal lattice.

» Solubility: While quantitative solubility data is not widely published, experimental procedures
confirm its solubility in common organic solvents like dichloromethane (DCM),
tetrahydrofuran (THF), and ethyl acetate (EtOAc).[5] Its polar nature, conferred by the
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sulfonyl group and nitrogen atoms, limits its solubility in non-polar solvents like hexanes. For
reaction planning, its solubility in polar aprotic solvents such as DMSO and DMF can also be
assumed, which are common media for SNAr reactions.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is
an essential tool for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of organic molecules
in solution.[10]

e 'H NMR (Proton NMR): The proton NMR spectrum is remarkably simple and diagnostic. In
deuterochloroform (CDCIs), the spectrum displays two distinct singlets:

o & ~7.75 ppm (s, 1H): This signal corresponds to the lone aromatic proton on the pyrimidine
ring (H5). Its downfield chemical shift is a direct result of the deshielding effect of the
adjacent electronegative nitrogen atoms and chloro groups.

o 0 ~3.40 ppm (s, 3H): This singlet is assigned to the three equivalent protons of the methyl
group attached to the sulfonyl moiety.[5]

e 13C NMR (Carbon NMR): While specific experimental data for the title compound is not
readily available in public databases, the expected spectrum can be predicted based on its
structure and data from analogous compounds. The molecule possesses four unique carbon
environments:

o C5 (Aromatic CH): Expected to appear around ~120 ppm. For comparison, the
corresponding carbon in the parent 4,6-dichloropyrimidine appears at 123.5 ppm.

o C4/C6 (Ar-Cl): These two equivalent carbons are expected in the ~161-163 ppm region. In
4,6-dichloropyrimidine, they are observed at 161.7 ppm.[11]

o C2 (Ar-SOz2): This carbon, directly attached to the sulfonyl group, will be significantly
downfield, likely in the ~167-170 ppm range.
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o -S0O2CHs (Methyl): The methyl carbon is expected in the aliphatic region, typically ~40-45
ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Data is
typically acquired using the KBr pellet method for solid samples.[12] Key characteristic
absorption bands include:

e ~3100-3000 cm~1: C-H stretching of the aromatic ring proton.
e ~1550-1400 cm~1: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

e ~1350-1300 cm~t and ~1160-1140 cm~*: Strong, characteristic asymmetric and symmetric
stretching vibrations of the sulfonyl (O=S=0) group, respectively. These are highly diagnostic
peaks for confirming the oxidation of the methylthio precursor.

e ~850-750 cm~1: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule,
confirming its molecular weight and elemental composition.

e Exact Mass: 225.937057 amu.[5]

« |sotopic Pattern: A key diagnostic feature will be the isotopic pattern for the molecular ion
[M]*. Due to the presence of two chlorine atoms, the spectrum will exhibit a characteristic
cluster of peaks for [M]*, [M+2]*, and [M+4]* in an approximate ratio of 9:6:1, which is
definitive proof for a dichloro-substituted compound.

Experimental Protocols for Characterization

Adherence to standardized protocols is essential for obtaining reliable and reproducible data.
The following methodologies are recommended for the physical and spectroscopic
characterization of 4,6-dichloro-2-(methylsulfonyl)pyrimidine.

Overall Characterization Workflow

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.echemi.com/products/pid_Seven37392-46-dichloro-2-methylsulfonylpyrimidine.html
https://www.benchchem.com/product/b183250?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Obtain Sample

Initial Quality Assessment

4 N

Gisual Inspection (Color, FormD

:

Gurity Check via Melting Poina

- J
Pure? In :
(Sharp M.P.) (Bro ) Re-assess
4 Structural Confirmation )
Purification (if needed)
3
@MR Spectroscopy (*H & * CD e.g., Recrystallization

FT-IR Spectroscopy

:

Mass Spectrometry

v

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b183250?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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